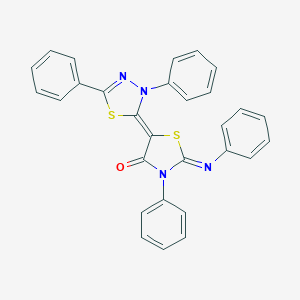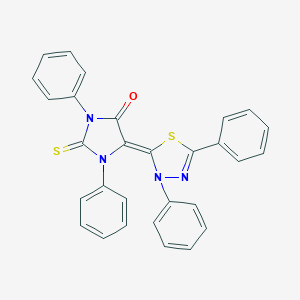![molecular formula C21H26ClN3O3 B283176 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283176.png)
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as CEP-26401, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide acts as a selective inhibitor of the protein kinase CK1δ/ε, which is involved in various cellular processes such as circadian rhythm regulation, DNA damage response, and Wnt signaling. By inhibiting CK1δ/ε, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide modulates these cellular processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. In animal models of Parkinson's disease and stroke, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been found to reduce neuronal death and improve motor function. In cancer cells, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of autoimmune diseases, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been found to reduce inflammation and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments, including its selectivity for CK1δ/ε, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide also has some limitations, such as its poor solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for research on N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide. One direction is to investigate its potential therapeutic applications in other fields such as cardiology and gastroenterology. Another direction is to optimize its synthesis method and improve its solubility and stability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.
Synthesemethoden
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 3-chloro-2-nitroaniline with 4-ethylpiperazine, followed by the reduction of the resulting nitro compound to an amino compound. The amino compound is then reacted with 4-methoxyphenoxyacetic acid to yield N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. In oncology, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo. In immunology, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to modulate the immune response in animal models of autoimmune diseases.
Eigenschaften
Molekularformel |
C21H26ClN3O3 |
|---|---|
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H26ClN3O3/c1-3-24-11-13-25(14-12-24)21-18(22)5-4-6-19(21)23-20(26)15-28-17-9-7-16(27-2)8-10-17/h4-10H,3,11-15H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
CBUONZNHNPZENB-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)COC3=CC=C(C=C3)OC |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)COC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B283102.png)
![3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283106.png)
![Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283107.png)
![Methyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283108.png)
![Ethyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283109.png)
![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283110.png)
![7-Anilino-1-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B283113.png)
![Ethyl 7-anilino-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283114.png)
![2-(4-Methylphenylazo)-3-(2-thienyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester](/img/structure/B283115.png)
![2-(Phenylazo)-3-(2-naphthyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester](/img/structure/B283116.png)